2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C24H22ClN3O3S2 |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-2-3-4-6-14-28-23(30)19(33-24(28)32)15-18-21(31-17-11-9-16(25)10-12-17)26-20-8-5-7-13-27(20)22(18)29/h5,7-13,15H,2-4,6,14H2,1H3/b19-15- |
InChI Key |
XKOMXHZFHMGZAU-CYVLTUHYSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core and the subsequent attachment of the 4-chlorophenoxy and thiazolidinylidene groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered chemical properties .
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial activity. For example, derivatives of thiazolidine and pyrimidine have shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus at concentrations around 256 µg/mL . The thioxo group in the compound may contribute to this activity by enhancing interaction with bacterial cell walls or metabolic pathways.
Antitumor Potential
Research into related compounds has demonstrated their ability to inhibit cancer cell proliferation. For instance, some pyrido[1,2-a]pyrimidine derivatives have been linked to cytotoxic effects against different cancer cell lines . The specific mechanism often involves the inhibition of key enzymes involved in DNA synthesis or repair, making these compounds valuable in the development of new anticancer therapies.
Synthesis and Derivatives
The synthesis of 2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from simpler precursors. The synthesis pathway can include:
- Formation of thiazolidine derivatives through condensation reactions.
- Coupling with chlorophenoxy groups to enhance solubility and bioactivity.
- Final cyclization steps to form the pyrido[1,2-a]pyrimidine core.
Case Study 1: Antibacterial Efficacy
In a study published in Molecules, researchers synthesized several thiazolidine derivatives and tested their antibacterial efficacy against clinical isolates. The results indicated that specific modifications to the thiazolidine ring significantly enhanced activity against resistant strains of bacteria .
Case Study 2: Antitumor Activity
Another study explored the anticancer properties of pyrido[1,2-a]pyrimidine derivatives. The research showed that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A simpler compound with similar functional groups but lacking the pyrido[1,2-a]pyrimidin-4-one core.
3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: Compounds with similar thiazolidinylidene groups but different core structures.
Uniqueness
2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups and the presence of the pyrido[1,2-a]pyrimidin-4-one core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
The compound 2-(4-chlorophenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrido[1,2-a]pyrimidinone core.
- A thiazolidinone moiety with a thioxo group.
- A chlorophenoxy substituent that may enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Findings:
- Cytotoxicity Assays : In vitro studies indicated that this compound exhibits significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and K562 (leukemia) cells. The IC50 values were reported to be in the range of 8.5 μM to 14.9 μM for K562 cells, demonstrating potent activity compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The mechanism underlying the anticancer effects has been attributed to the induction of apoptosis through both extrinsic and intrinsic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased cell viability upon treatment with the compound .
Antimicrobial Activity
Thiazolidinone derivatives have also shown promise as antimicrobial agents. The compound's structural features suggest potential interactions with microbial targets.
Research Findings:
- Inhibition Studies : Preliminary studies have indicated that this compound possesses antibacterial properties, with effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be comparable to conventional antibiotics .
Anti-inflammatory Activity
The role of thiazolidinones in modulating inflammatory responses has been documented in various studies.
Key Insights:
- Cytokine Production Inhibition : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting that the compound may exert anti-inflammatory effects .
- Mechanistic Studies : The anti-inflammatory mechanisms are believed to involve the modulation of NF-kB signaling pathways, which are crucial in the regulation of immune responses .
Pharmacological Profile Summary
The following table summarizes the biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
